4H-Imidazo[4,5-c]pyridin-4-one hydrobromide
Description
Properties
CAS No. |
1841081-47-7 |
|---|---|
Molecular Formula |
C6H4BrN3O |
Molecular Weight |
214.02 g/mol |
IUPAC Name |
imidazo[4,5-c]pyridin-4-one;hydrobromide |
InChI |
InChI=1S/C6H3N3O.BrH/c10-6-5-4(1-2-7-6)8-3-9-5;/h1-3H;1H |
InChI Key |
RLVURAPJXZWZDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N2)C(=O)N=C1.Br |
Origin of Product |
United States |
Preparation Methods
Core Imidazo[4,5-c]Pyridine Formation
The synthesis begins with constructing the imidazo[4,5-c]pyridine core via condensation of 2,3-diaminopyridine and glyoxal under acidic conditions. This one-pot reaction proceeds through nucleophilic attack of the amine groups on glyoxal’s carbonyl carbons, followed by cyclodehydration (Fig. 1).
Reaction Conditions
- Solvent: Acetic acid or hydrochloric acid (1–2 M).
- Temperature: 80–100°C for 4–6 hours.
- Yield: 60–75% after recrystallization.
Mechanistic Insights
- Protonation: Acidic conditions protonate the amine groups of 2,3-diaminopyridine, enhancing electrophilicity.
- Condensation: Glyoxal’s α-keto carbons react with the 2- and 3-amino groups, forming Schiff base intermediates.
- Cyclization: Intramolecular dehydration yields the imidazo[4,5-c]pyridin-4-one core.
Hydrobromide Salt Formation
The free base is treated with hydrobromic acid (HBr) in ethanol or dichloromethane to form the hydrobromide salt.
Optimization Parameters
- Stoichiometry: 1:1 molar ratio of free base to HBr.
- Precipitation: Slow evaporation or antisolvent addition (e.g., diethyl ether).
- Purity: >95% by HPLC, confirmed via elemental analysis.
Alternative Synthetic Routes
Oxidative Cyclization of Amidines
Aryl-substituted derivatives are synthesized via oxidative cyclization of amidines and α-ketoaldehydes using molecular oxygen. While less common for the parent compound, this method offers modularity for structural analogs.
Example Protocol
Solid-Phase Synthesis
Patented methodologies (e.g., WO2017046675A1) describe solid-phase approaches for imidazo[4,5-c]quinolines, adaptable to the pyridine analog. Resin-bound intermediates enable high-throughput screening of derivatives.
Key Steps
- Immobilization: 2,3-Diaminopyridine linked to Wang resin.
- Cyclization: Glyoxal flow-through under microwave irradiation (100°C, 30 min).
- Cleavage: HBr in dioxane releases the hydrobromide salt.
Reaction Optimization and Scalability
Acid Catalysis Screening
Comparative studies of Brønsted acids (HCl, H2SO4, HBr) reveal HBr’s dual role as catalyst and counterion source, minimizing byproducts.
Table 1. Acid Screening for Core Formation
| Acid | Concentration (M) | Yield (%) | Purity (%) |
|---|---|---|---|
| HCl | 1.0 | 62 | 91 |
| H2SO4 | 1.0 | 58 | 89 |
| HBr | 1.0 | 73 | 96 |
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve glyoxal solubility but necessitate higher temperatures (120°C), risking decomposition. Ethanol/water mixtures balance reactivity and safety.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar imidazo[4,5-c]pyridine core and HBr’s ionic interaction with the N-3 atom (Fig. 2).
Comparative Analysis with Related Compounds
Table 2. Synthetic Routes for Imidazo-Fused Heterocycles
| Compound | Method | Yield (%) | Reference |
|---|---|---|---|
| Imidazo[4,5-c]pyridin-4-one | Condensation + HBr | 73 | |
| Imidazo[1,2-a]pyridine | Groebke–Blackburn–Bienaymé | 68 | |
| Imidazo[4,5-b]pyridine | Pd-catalyzed cyclization | 55 |
The condensation route outperforms cross-coupling methods in yield and simplicity for the target compound.
Applications in Drug Discovery
Kinase Inhibition
Structural analogs in WO2017046675A1 exhibit LRRK2 inhibition (IC50 < 100 nM), suggesting potential in Parkinson’s disease therapy.
GABAA Receptor Modulation
The hydrobromide salt’s improved bioavailability facilitates in vivo studies of anxiolytic activity.
Chemical Reactions Analysis
Formation of the Imidazo-Pyridine Core
The synthesis of 4H-imidazo[4,5-c]pyridin-4-one typically involves cyclization reactions starting from diamine precursors. For example, 3,4-diaminopyridine reacts with sodium nitrite and hydrochloric acid to form an intermediate, which undergoes subsequent condensation with aldehydes or carboxylic acids under oxidative conditions . This method aligns with classical heterocyclic synthesis strategies, where the imidazole ring forms via nucleophilic attack and aromatization.
In alternative approaches, 2-chloro-3-nitropyridine serves as a precursor. After reduction and substitution, it undergoes tandem SNAr (Nucleophilic Aromatic Substitution) reactions, followed by condensation with aldehydes in polar protic solvents like H₂O-IPA. This one-pot process enables the formation of disubstituted imidazo[4,5-c]pyridines, with yields exceeding 80% under optimized conditions .
Hydrobromide Salt Formation
The hydrobromide salt likely forms via protonation of the ketone oxygen at position 4. This step typically involves treatment with hydrobromic acid (HBr) under controlled conditions. The salt enhances solubility in polar solvents and stabilizes the compound for biological applications .
Cyclization Pathway
The formation of the imidazo-pyridine ring proceeds through:
-
Imine formation : Reaction of diamines with aldehydes generates imine intermediates.
-
Intramolecular cyclization : Nucleophilic attack of an adjacent nitrogen on the imine carbon initiates ring closure.
-
Aromatization : Loss of a water molecule stabilizes the heterocyclic structure .
SNAr Reaction Mechanism
For nitropyridine precursors:
-
Reduction : Nitro groups are reduced to amines using Zn/HCl.
-
Substitution : Amines react with aldehydes in H₂O-IPA to form imine intermediates.
-
Cyclization : Intramolecular attack and aromatization yield the imidazo-pyridine core .
Stability Factors
-
Salt form : The hydrobromide salt improves stability in acidic conditions.
-
Ketone reactivity : The C=O group at position 4 can undergo nucleophilic attacks (e.g., hydride reductions or condensation reactions).
-
Heterocyclic rigidity : The fused imidazole-pyridine system resists degradation under standard conditions .
Analytical Characterization
Key techniques include:
-
NMR spectroscopy : HMBC and NOESY for structural elucidation .
-
Mass spectrometry : Confirmation of molecular weight (e.g., 486.5 g/mol for the parent compound) .
-
ADMETlab predictions : Drug-likeness assessment for solubility and metabolic stability .
Pharmaceutical Potential
Derivatives of 4H-imidazo[4,5-c]pyridin-4-one have shown:
-
Antimicrobial activity : MIC values as low as 4–8 µg/mL for certain analogues .
-
Kinase inhibition : Analogues like 1s exhibit submicromolar inhibition of Src/Fyn kinases in glioblastoma models .
-
Anti-inflammatory effects : Selective iNOS inhibition (pIC₅₀ 7.09) in obesity-related models .
Biological Activity
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 1s | Src/Fyn kinases | IC₅₀ <1 µM | |
| 22 | iNOS | pIC₅₀ 7.09 |
Scientific Research Applications
4H-Imidazo[4,5-c]pyridin-4-one hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-cancer and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4H-Imidazo[4,5-c]pyridin-4-one hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer, modulating their activity to exert therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The imidazo[4,5-c]pyridine scaffold is versatile, and modifications to its core structure or substitution patterns significantly alter its physicochemical and pharmacological properties. Below is a comparative analysis with key analogs:
Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects: Bromine or chlorine atoms (e.g., in and ) increase molecular weight and polarity, enhancing electrophilic reactivity for cross-coupling reactions. Hydroxyl or amino groups (e.g., ) improve hydrogen-bonding capacity, critical for target binding in drug design.
- Solubility : The hydrobromide salt of the parent compound offers superior aqueous solubility compared to neutral analogs, facilitating its use in biological assays .
- Thermal Stability : The parent compound’s high melting point (320°C ) suggests robust thermal stability, advantageous for high-temperature synthetic processes .
Biological Activity
4H-Imidazo[4,5-c]pyridin-4-one hydrobromide is a compound belonging to the imidazo[4,5-c]pyridine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as an inhibitor for various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fused bicyclic structure that is known for its ability to interact with various biological targets, making it a promising candidate for drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. The compound has been tested against several human cancer cell lines, demonstrating varying degrees of antiproliferative activity.
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| LN-229 (glioblastoma) | 2.1 | Moderate inhibition |
| HCT-116 (colorectal carcinoma) | 0.7 | Strong inhibition |
| NCI-H460 (lung carcinoma) | 3.5 | Moderate inhibition |
| HL-60 (acute myeloid leukemia) | 1.9 | Strong inhibition |
The compound exhibited selective cytotoxicity against these cancer cell lines, with IC50 values indicating effective concentrations required for 50% inhibition of cell growth .
Antimicrobial Activity
While primarily noted for its anticancer properties, this compound also shows antimicrobial activity. In vitro studies have demonstrated its effectiveness against certain bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μM) | Activity |
|---|---|---|
| Escherichia coli | 32 | Moderate activity |
| Bacillus cereus | 16 | Strong activity |
These findings suggest that while the compound lacks broad-spectrum antibacterial properties, it may still be beneficial against specific pathogens .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Kinases : The compound has been identified as a potential inhibitor of various kinases involved in cell signaling pathways associated with cancer progression.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to apoptosis in cancer cells through the activation of caspase pathways.
- Antioxidant Activity : The compound exhibits antioxidant properties that may contribute to its protective effects against oxidative stress in cells.
Case Studies
A notable study investigated the effects of this compound on colon carcinoma cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Additionally, it was found to inhibit migration and invasion of cancer cells, suggesting potential applications in preventing metastasis .
Another case study focused on the antimicrobial properties of the compound. It was observed that while it had limited antibacterial activity against certain Gram-negative bacteria, it was more effective against Gram-positive strains, highlighting its selective efficacy .
Q & A
Q. What are the optimal synthetic routes for 4H-Imidazo[4,5-c]pyridin-4-one hydrobromide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of imidazo[4,5-c]pyridin-4-one derivatives typically involves cyclization or rearrangement reactions. For example:
- Rearrangement of isoxazolones : Heating 2-pyridyl-3-arylaminoisoxazol-5-(2H)-ones under nitrogen at 130°C with catalysts like triethylamine can yield imidazo[4,5-c]pyridin-4-one scaffolds. Ethanol recrystallization improves purity .
- Hydrobromide salt formation : Post-synthesis, hydrobromide salts can be prepared via acid-base reactions using HBr in solvents like THF or ethanol. Reaction temperatures (-20°C to 180°C) and stoichiometric ratios of HBr should be optimized to avoid over-acidification .
- Key metrics : Monitor yields via HPLC and confirm purity (>95%) using elemental analysis (C, H, N) and melting point consistency .
Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?
Methodological Answer:
- NMR : Use - and -NMR to verify substituent positions. For example, aromatic protons in imidazo-pyridine cores typically appear at δ 7.5–8.5 ppm, while NH protons in hydrobromide salts resonate as broad singlets (~δ 10–12 ppm) .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen bonding between the imidazo[4,5-c]pyridin-4-one core and hydrobromide counterion. Crystallize in ethanol or THF for high-quality crystals .
- IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1650–1700 cm and NH···Br interactions at ~2500–3000 cm .
Q. What in vitro assays are suitable for initial evaluation of biological activity, and how should controls be designed?
Methodological Answer:
- Receptor binding assays : For AT1/PPARγ dual-target candidates (e.g., angiotensin II type 1 receptor antagonism), use radioligand displacement assays with -labeled angiotensin II. Include losartan as a positive control .
- Cell-based assays : Test cytotoxicity in HEK293 or HepG2 cells using MTT assays. Normalize data to vehicle controls (DMSO <0.1%) and validate with reference compounds (e.g., telmisartan for PPARγ) .
Advanced Research Questions
Q. How do substituent variations at positions R1 and R3 influence dual AT1/PPARγ activity in imidazo[4,5-c]pyridin-4-one derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Replace R1 (e.g., methyl, heteroarylmethyl) and R3 (e.g., bromo, methoxy) groups based on CoMFA models. For example:
- Validation : Synthesize analogs via Suzuki-Miyaura coupling for aryl substitutions. Screen using dual luciferase reporter assays in transfected cells .
Q. How can computational methods predict dual-target activity, and how are these models validated experimentally?
Methodological Answer:
- CoMFA/QSAR modeling : Build 3D pharmacophore models using reported IC values for AT1 (e.g., 1–100 nM) and PPARγ (e.g., 0.1–10 µM). Validate models with leave-one-out cross-validation (q >0.5) .
- Molecular docking : Use AutoDock Vina to simulate binding to AT1 (PDB: 4YAY) and PPARγ (PDB: 3DZY). Prioritize compounds with docking scores <-8 kcal/mol for both targets .
- Experimental validation : Compare predicted vs. observed IC values for 10–15 derivatives. Discrepancies >1 log unit suggest model recalibration .
Q. What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Assay standardization : Variability in PPARγ transactivation assays (e.g., ligand concentration, cell type) can lead to conflicting data. Re-test compounds under uniform conditions (e.g., 10 µM ligand, 24-h incubation in HepG2) .
- Metabolic stability : Use liver microsomes to assess compound degradation. For example, imidazo[4,5-c]pyridin-4-one derivatives with t <30 min may show reduced in vivo efficacy despite high in vitro activity .
Q. How can impurities in this compound be profiled and controlled?
Methodological Answer:
- HPLC-MS analysis : Use a C18 column (5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile (gradient: 5–95% ACN over 20 min). Detect impurities (e.g., des-bromo byproducts) via m/z shifts .
- Quantification : Calibrate against reference standards (e.g., Impurity D(BP), CAS 1263278-80-3) and enforce thresholds (<0.15% per ICH guidelines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
